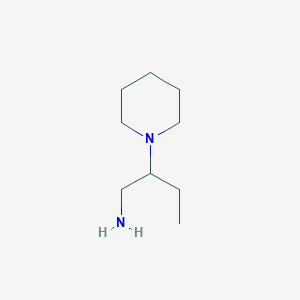

2-piperidin-1-ylbutan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-2-9(8-10)11-6-4-3-5-7-11/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAESVMYMWLXWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588553 | |

| Record name | 2-(Piperidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857243-06-2 | |

| Record name | 2-(Piperidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-piperidin-1-ylbutan-1-amine" chemical properties

An In-depth Technical Guide to 2-Piperidin-1-ylbutan-1-amine: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a diamine featuring a piperidine heterocycle and a primary amino group. While specific research on this exact molecule is limited, its structure represents a confluence of two highly significant pharmacophores in medicinal chemistry. This document synthesizes predicted data, established chemical principles of related structures, and general knowledge of the piperidine scaffold to offer a detailed overview for researchers and drug development professionals. We will explore its chemical and physical properties, propose a logical synthetic pathway, analyze its spectroscopic characteristics, and discuss its potential toxicological and pharmacological profiles. The overarching goal is to frame this compound as a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications.

Chemical Identity and Nomenclature

This compound is a saturated heterocyclic compound. The structure consists of a butane backbone substituted with a primary amine at the 1-position and a piperidine ring linked via its nitrogen atom to the 2-position. This arrangement creates a chiral center at the second carbon of the butane chain.

-

IUPAC Name : 2-(Piperidin-1-yl)butan-1-amine

-

Synonyms : 2-(1-Piperidinyl)-1-butanamine, Albb-004304[1]

-

CAS Number : 857243-06-2[1]

-

Molecular Formula : C₉H₂₀N₂[1]

-

Molecular Weight : 156.27 g/mol [1]

Chemical Structure:

References

Spectroscopic Characterization of 2-piperidin-1-ylbutan-1-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel amine compound, 2-piperidin-1-ylbutan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) as applied to this molecule. The guide offers predicted spectral data, detailed interpretation, and robust experimental protocols to facilitate the identification and analysis of this and structurally related compounds.

Introduction

This compound is a chiral amine that incorporates both a piperidine ring and a butan-1-amine moiety. The piperidine heterocycle is a prevalent scaffold in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties to drug candidates.[1] Understanding the precise molecular geometry and electronic environment of such compounds is paramount for elucidating their structure-activity relationships. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's constitution. This guide will explore the expected spectroscopic signatures of this compound, offering a foundational reference for its synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple chiral centers and diastereotopic protons. The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | ~ 2.8 - 3.0 | Multiplet | 2H |

| H-2 | ~ 2.5 - 2.7 | Multiplet | 1H |

| H-3 | ~ 1.4 - 1.6 | Multiplet | 2H |

| H-4 | ~ 0.9 | Triplet | 3H |

| Piperidine H-2', H-6' (axial & equatorial) | ~ 2.2 - 2.8 | Multiplets | 4H |

| Piperidine H-3', H-5' (axial & equatorial) | ~ 1.5 - 1.7 | Multiplets | 4H |

| Piperidine H-4' (axial & equatorial) | ~ 1.4 - 1.6 | Multiplet | 2H |

| -NH₂ | ~ 1.5 - 2.5 | Broad Singlet | 2H |

Interpretation of the Predicted ¹H NMR Spectrum

The protons on the carbon bearing the primary amine (H-1) are expected to appear as a multiplet due to coupling with the adjacent methine proton (H-2) and diastereotopicity. The methine proton (H-2) will also be a multiplet, coupled to the protons at H-1 and H-3. The ethyl group will present as a characteristic triplet for the methyl protons (H-4) and a multiplet for the methylene protons (H-3). The piperidine ring protons will exhibit complex multiplets due to their fixed ring conformations and coupling to each other. The amine protons (-NH₂) are expected to be a broad singlet, and their chemical shift can be concentration-dependent.[2] The addition of D₂O would lead to the disappearance of the -NH₂ signal due to proton-deuterium exchange.[2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~ 50 - 55 |

| C-2 | ~ 60 - 65 |

| C-3 | ~ 25 - 30 |

| C-4 | ~ 10 - 15 |

| Piperidine C-2', C-6' | ~ 55 - 60 |

| Piperidine C-3', C-5' | ~ 25 - 30 |

| Piperidine C-4' | ~ 20 - 25 |

Interpretation of the Predicted ¹³C NMR Spectrum

The carbon atoms directly attached to the nitrogen atoms (C-1, C-2, and C-2'/C-6' of the piperidine ring) are expected to be the most downfield in the aliphatic region due to the electron-withdrawing effect of nitrogen.[3] The chemical shifts of the piperidine carbons are influenced by the N-substitution.[4] The remaining aliphatic carbons of the butyl chain and the piperidine ring will appear at higher fields.[5]

Experimental Protocol for NMR Data Acquisition

A standardized procedure for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

-

Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).[6]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Ensure the sample height in the NMR tube is optimal for the spectrometer, typically around 4-5 cm.[2]

Instrument Setup and Data Acquisition: [7]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its primary amine and aliphatic C-H and C-N bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400 - 3250 | Medium (two bands) |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong |

| N-H Bend (primary amine) | 1650 - 1580 | Medium |

| C-N Stretch (aliphatic amine) | 1250 - 1020 | Medium to Weak |

| N-H Wag (primary amine) | 910 - 665 | Broad, Strong |

Interpretation of the Predicted IR Spectrum

The presence of a primary amine is indicated by two N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches.[8][9] The N-H bending vibration (scissoring) is expected around 1650-1580 cm⁻¹.[10] Strong absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching of the butyl and piperidine aliphatic groups. The C-N stretching vibrations of aliphatic amines typically appear in the 1250-1020 cm⁻¹ region.[11] A broad and strong N-H wagging band is also characteristic of primary amines and is expected between 910 and 665 cm⁻¹.[8]

Experimental Protocol for FT-IR Data Acquisition

For a liquid sample like this compound, the following protocol can be used.

Sample Preparation and Analysis: [12][13]

-

Ensure the FT-IR spectrometer's sample compartment and optics are clean and dry.

-

For analysis using Attenuated Total Reflectance (ATR), place a small drop of the neat liquid sample directly onto the ATR crystal.

-

For transmission analysis, place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Acquire a background spectrum of the empty ATR crystal or clean salt plates.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) and co-add multiple scans to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for its identification and structural elucidation.

Predicted Mass Spectrum Data

Electrospray ionization (ESI) is a suitable soft ionization technique for this polar amine.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 171.1856 | Protonated molecular ion |

| [M-NH₂]⁺ | 154.1692 | Loss of the amino group |

| C₅H₁₀N⁺ | 84.0813 | Piperidine fragment |

Interpretation of the Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₂₂N₂. In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 171.1856.[14] Common fragmentation pathways for aliphatic amines include the cleavage of the C-C bond alpha to the nitrogen atom. Therefore, a significant fragment could arise from the loss of the amino group. The stable piperidinyl cation is also a likely fragment.

Experimental Protocol for ESI-MS Data Acquisition

The following is a general procedure for analyzing a small organic amine by ESI-MS.

Sample Preparation and Analysis: [15][16]

-

Prepare a dilute solution of the sample (typically in the low µM to mM range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a volatile acid like formic acid can be added to promote protonation.

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Optimize the ion source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to achieve a stable signal and efficient desolvation.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

Visualizing Spectroscopic Relationships

The following diagram illustrates the relationship between the molecular structure of this compound and the expected spectroscopic data.

Caption: Interconnectivity of spectroscopic data and molecular structure.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS signatures, researchers can confidently identify and characterize this compound and its analogs. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As a novel compound, the empirical validation of this predicted data will be a critical step in its future research and development.

References

- 1. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. rockymountainlabs.com [rockymountainlabs.com]

- 10. wikieducator.org [wikieducator.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. researchgate.net [researchgate.net]

- 14. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Towards a generic method for ion chromatography/mass spectrometry of low-molecular-weight amines in pharmaceutical drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. phys.libretexts.org [phys.libretexts.org]

A Technical Guide to Investigating the Mechanism of Action for 2-piperidin-1-ylbutan-1-amine

A Hypothesized Multi-Target Approach to CNS Activity

Abstract

This document outlines a scientific framework for elucidating the mechanism of action (MoA) of the novel compound, 2-piperidin-1-ylbutan-1-amine. Publicly available data on this specific molecule is scarce[1]; however, its core structure, featuring a piperidine heterocycle, is a highly privileged scaffold in medicinal chemistry, prominently featured in a vast array of centrally active agents[2][3]. By analyzing the structure-activity relationships (SAR) of analogous compounds, we hypothesize that this compound functions as a multi-target neuromodulator. The primary hypothesized mechanism is the inhibition of monoamine transporters (DAT, NET, SERT)[4]. A secondary, potentially synergistic mechanism is proposed to be the inhibition of monoamine oxidase (MAO) enzymes[5][6][7]. This guide provides a structured, in-depth strategy for testing this hypothesis through a phased series of validated in vitro experiments, complete with detailed protocols and data interpretation frameworks.

Introduction: The Piperidine Scaffold as a Precursor to CNS Activity

The piperidine ring is a cornerstone of neuropharmacology, present in pharmaceuticals ranging from antipsychotics to analgesics and stimulants[3][8]. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets. The structure of this compound combines this versatile heterocycle with a butan-1-amine side chain, a feature that suggests potential interaction with biogenic amine systems.

Numerous piperidine derivatives have been synthesized and characterized as potent inhibitors of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft[4][9]. Furthermore, the piperidine nucleus is a key component in many selective and reversible inhibitors of monoamine oxidase (MAO), the enzyme that catabolizes these same neurotransmitters[5][7]. Given these precedents, a logical starting point for investigating the MoA of this compound is to assess its affinity for and functional effect on these two key systems that regulate monoaminergic neurotransmission.

A Multi-Target Mechanism of Action Hypothesis

We propose that this compound enhances monoaminergic neurotransmission through a dual-action mechanism. This hypothesis is broken down into a primary and a secondary component, both of which are independently testable.

Primary Hypothesis: Monoamine Transporter Inhibition

The core hypothesis is that the compound functions as a monoamine reuptake inhibitor. The ethylamine backbone embedded within its structure is a classic pharmacophore for interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Depending on the stereochemistry and conformation, the compound may exhibit broad-spectrum activity or selectivity towards one or more transporters[4].

Secondary Hypothesis: Monoamine Oxidase (MAO) Inhibition

Concurrent with or independent of transporter inhibition, the compound may inhibit MAO-A and/or MAO-B. Piperine, a natural alkaloid containing a piperidine ring, is a known MAO inhibitor[6]. This activity, if present, would prevent the breakdown of monoamines within the presynaptic terminal, complementing the effect of reuptake inhibition by increasing the vesicular pool of neurotransmitters available for release.

The proposed dual mechanism is visualized in the signaling pathway diagram below.

Caption: Hypothesized dual mechanism of action at a dopaminergic synapse.

Experimental Validation Strategy

A phased approach, beginning with fundamental in vitro binding and functional assays, will provide the most efficient path to confirming or refuting the proposed MoA. The following protocols are designed as self-validating systems with appropriate controls.

Phase 1: Target Engagement & Functional Activity

The initial phase aims to answer two fundamental questions:

-

Does the compound bind to monoamine transporters and/or MAO enzymes?

-

Does this binding translate into functional inhibition of their activity?

The experimental workflow for this phase is outlined in the diagram below.

Caption: Phased experimental workflow for validating the primary and secondary hypotheses.

Protocol: Radioligand Binding Assays for Monoamine Transporters

Causality: This experiment directly measures the affinity (Ki) of the test compound for DAT, NET, and SERT. A high affinity is a prerequisite for functional activity as a reuptake inhibitor. We use membranes from cells stably expressing the human recombinant transporters to ensure target specificity.

-

Objective: To determine the binding affinity (Ki) of this compound for hDAT, hNET, and hSERT.

-

Methodology: Competitive radioligand binding assay.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Non-specific binding controls: GBR 12909 (DAT), Desipramine (NET), Citalopram (SERT).

-

Test Compound: this compound, dissolved in DMSO, serial dilutions.

-

Scintillation fluid and microplates.

-

-

Procedure:

-

Prepare assay buffer appropriate for each transporter.

-

In a 96-well plate, add buffer, cell membranes, and the specific radioligand at a concentration near its Kd.

-

Add serial dilutions of the test compound (e.g., from 1 nM to 100 µM).

-

For total binding wells, add vehicle (DMSO).

-

For non-specific binding wells, add a saturating concentration of the respective unlabelled control ligand.

-

Incubate at the appropriate temperature and duration (e.g., 60 minutes at room temperature).

-

Terminate the reaction by rapid filtration over a glass fiber filter plate, washing with ice-cold buffer.

-

Allow filters to dry, add scintillation fluid, and count radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol: MAO-A and MAO-B Inhibition Assay

Causality: This functional assay directly measures the inhibition of MAO enzyme activity. A positive result confirms the secondary hypothesis. A fluorometric method provides high sensitivity and throughput.

-

Objective: To determine the IC50 of this compound against human recombinant MAO-A and MAO-B.

-

Methodology: Fluorometric enzyme inhibition assay.

-

Materials:

-

Human recombinant MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., Amplex Red reagent).

-

Horseradish peroxidase (HRP).

-

Control Inhibitors: Clorgyline (MAO-A selective), Pargyline (MAO-B selective).

-

Test Compound: this compound, serial dilutions.

-

-

Procedure:

-

Add MAO-A or MAO-B enzyme to wells of a 96-well plate.

-

Add serial dilutions of the test compound or control inhibitors and incubate for a pre-determined time (e.g., 15 minutes) to allow for binding.

-

Initiate the reaction by adding the substrate/HRP mixture.

-

Incubate at 37°C, protected from light.

-

Measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 571 nm/585 nm) over time.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data using non-linear regression to determine the IC50 value for both MAO-A and MAO-B.

-

Data Interpretation & Quantitative Summary

The results from the Phase 1 experiments will be compiled to build a preliminary pharmacological profile of the compound. The key metrics to be summarized are the Ki and IC50 values.

| Target | Assay Type | Metric | Expected Value (for positive result) | Reference Compound |

| hDAT | Radioligand Binding | Ki | < 1 µM | GBR 12909 |

| hNET | Radioligand Binding | Ki | < 1 µM | Desipramine |

| hSERT | Radioligand Binding | Ki | < 1 µM | Citalopram |

| MAO-A | Fluorometric Inhibition | IC50 | < 1 µM | Clorgyline |

| MAO-B | Fluorometric Inhibition | IC50 | < 1 µM | Pargyline |

A positive "hit" is generally considered a Ki or IC50 value below 1 µM. Potency below 100 nM would be considered significant. The ratio of Ki values (e.g., Ki(SERT)/Ki(DAT)) will determine the compound's selectivity. Similarly, the ratio of IC50(MAO-A)/IC50(MAO-B) will establish its MAO isoform selectivity.

Conclusion and Future Directions

This technical guide proposes a targeted, hypothesis-driven approach to deciphering the mechanism of action of this compound. The initial phase focuses on its potential role as a dual-action monoamine reuptake and MAO inhibitor, leveraging the well-established pharmacology of the piperidine scaffold[3][4][5].

If the data from these experiments support the primary and/or secondary hypotheses, subsequent steps would involve:

-

Functional Uptake Assays: Using synaptosomes or transfected cells to confirm that binding affinity translates to inhibition of neurotransmitter uptake.

-

Reversibility and Kinetics of MAO Inhibition: To determine if the inhibition is reversible or irreversible and competitive or non-competitive.

-

Broader Target Screening: Profiling the compound against a panel of CNS receptors (e.g., serotonergic, dopaminergic, adrenergic) to identify any off-target effects or confirm potential polypharmacology.

Should the initial hypotheses be refuted, the vast pharmacological landscape of piperidine derivatives suggests that alternative mechanisms, such as interactions with G-protein coupled receptors or ion channels, should be investigated[8][10]. The structured workflow presented here provides a robust and scientifically rigorous foundation for the initial characterization of this novel compound.

References

- 1. This compound CAS#: 857243-06-2 [amp.chemicalbook.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijnrd.org [ijnrd.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Investigating the Potential Biological Targets of 2-piperidin-1-ylbutan-1-amine

Introduction: The Enigma of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine moiety stands as a "privileged scaffold," a structural framework frequently found in a multitude of approved pharmaceuticals and bioactive natural products.[1][2][3][4][5] Its prevalence is a testament to its favorable physicochemical properties, which often confer metabolic stability, improved bioavailability, and the ability to engage with a wide array of biological targets.[6] The compound 2-piperidin-1-ylbutan-1-amine, while structurally intriguing, remains largely uncharacterized in the public domain regarding its specific biological interactions. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to systematically elucidate the potential biological targets of this and other novel chemical entities.

We will not merely list protocols; we will delve into the strategic rationale behind a multi-pronged approach to target identification and validation. Our narrative will follow a logical progression from computational predictions to rigorous experimental validation, mirroring a real-world drug discovery campaign.

Part 1: In Silico Target Prediction - Building a Data-Driven Hypothesis

Before embarking on resource-intensive wet-lab experiments, a robust in silico analysis is paramount. This initial phase aims to generate a ranked list of plausible biological targets by comparing the physicochemical and structural features of this compound against extensive biological and chemical databases.

Ligand-Based and Structure-Based Virtual Screening

The core principle of this approach is that structurally similar molecules often exhibit similar biological activities. We will leverage this by:

-

2D and 3D Similarity Searching: Utilizing platforms like PubChem, ChEMBL, and Scifinder, we can search for compounds with high structural similarity to this compound that have known biological targets. For instance, the discovery of a 3-(piperidin-1-yl)butan-1-amine series as CCR5 antagonists provides a strong rationale to investigate G-protein coupled receptors (GPCRs) as a potential target class.[7]

-

Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features necessary for optimal molecular interaction with a specific biological target. By generating a pharmacophore model for this compound, we can screen it against libraries of target-annotated pharmacophores.

-

Molecular Docking: If a high-confidence potential target is identified through similarity searching (e.g., a specific GPCR or enzyme), molecular docking can be employed to predict the binding mode and estimate the binding affinity of this compound to a 3D model of the target protein.

The following diagram illustrates a typical in silico screening workflow:

Caption: A streamlined workflow for in silico target prediction.

Part 2: In Vitro Target Identification - Unbiased and Direct Approaches

While in silico methods provide valuable hypotheses, direct experimental evidence is required to identify bona fide binding partners. Unbiased approaches are particularly powerful as they do not rely on pre-existing assumptions about the compound's mechanism of action.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique is a cornerstone of target identification. It involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: AC-MS for Target Identification

-

Ligand Immobilization:

-

Synthesize a derivative of this compound with a reactive handle (e.g., a carboxylic acid or an amine) suitable for coupling to an activated chromatography resin (e.g., NHS-activated sepharose). A linker is often incorporated to minimize steric hindrance.

-

Couple the derivatized ligand to the resin according to the manufacturer's protocol. It is crucial to also prepare a control resin with no ligand or an inactive analog to distinguish specific binders from non-specific ones.

-

-

Protein Extraction:

-

Prepare a cell lysate from a relevant cell line or tissue. The choice of lysis buffer is critical to maintain protein integrity and native conformations.

-

-

Affinity Chromatography:

-

Incubate the cell lysate with the ligand-coupled resin and the control resin in parallel.

-

Wash the resins extensively with a buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins. This can be achieved by competitive elution with an excess of the free compound, or by changing the pH or ionic strength of the buffer.

-

-

Protein Identification by Mass Spectrometry:

-

The eluted proteins are separated by SDS-PAGE, and the protein bands of interest are excised.

-

The proteins are subjected to in-gel digestion (typically with trypsin).

-

The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The peptide fragmentation data is used to identify the proteins by searching against a protein database.

-

Caption: Step-by-step workflow for AC-MS.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: CETSA for Target Engagement

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heating: Heat the samples across a range of temperatures.

-

Protein Extraction: Lyse the cells to release the soluble proteins. The aggregated, denatured proteins are removed by centrifugation.

-

Protein Detection: The amount of the soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Target Validation and Phenotypic Screening

Identifying a binding partner is only the first step. The next crucial phase is to validate that the interaction is functionally relevant and responsible for a measurable biological effect.

Recombinant Protein-Based Assays

Once a putative target is identified, its interaction with this compound should be characterized biophysically using recombinant protein. Techniques such as:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation rates of the ligand-target interaction.

Cell-Based Functional Assays

The ultimate validation comes from demonstrating that the compound modulates the target's function in a cellular environment. The choice of assay is entirely dependent on the identified target.

| Potential Target Class | Example Functional Assay | Description |

| GPCRs (e.g., CCR5) | Calcium Flux Assay or cAMP Assay | Measures changes in intracellular second messengers upon receptor activation or inhibition. |

| Ion Channels | Electrophysiology (Patch-Clamp) | Directly measures the flow of ions through the channel in response to the compound. |

| Enzymes (e.g., Kinases) | In-cell Western or Reporter Assay | Quantifies the phosphorylation of a known substrate or the activity of a downstream reporter gene. |

| Nuclear Receptors | Luciferase Reporter Assay | Measures the activation of a reporter gene under the control of a hormone response element. |

Phenotypic Screening

In parallel with target-based approaches, phenotypic screening can provide valuable insights into the compound's overall cellular effects and can sometimes uncover unexpected mechanisms of action. This involves treating various cell lines with this compound and monitoring for specific phenotypic changes, such as:

-

Cell Viability/Proliferation Assays: To identify potential cytotoxic or cytostatic effects.

-

Neurite Outgrowth Assays: Relevant for compounds that may target the central nervous system.

-

High-Content Imaging: Automated microscopy to quantify changes in cell morphology, protein localization, or other cellular features.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by our compound, leading to a measurable phenotypic outcome.

Caption: A hypothetical GPCR signaling pathway.

Conclusion and Future Directions

The journey to elucidate the biological targets of a novel compound like this compound is a systematic process of hypothesis generation, experimental testing, and iterative refinement. By integrating computational approaches with unbiased, direct target identification methods and functional validation, researchers can build a comprehensive understanding of a compound's mechanism of action. The broad spectrum of activities exhibited by piperidine derivatives suggests a rich and diverse pharmacology awaiting discovery.[1][8][9] The methodologies outlined in this guide provide a robust framework for unlocking the therapeutic potential of this and other promising molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.arizona.edu [experts.arizona.edu]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. ijnrd.org [ijnrd.org]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 2-Piperidin-1-ylbutan-1-amine Derivatives

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1][2][3][4] Its prevalence is due to its favorable physicochemical properties and its ability to form key interactions with a wide range of biological targets.[4][5] This guide delves into the systematic exploration of the structure-activity relationships (SAR) for a specific, yet versatile, chemical scaffold: 2-piperidin-1-ylbutan-1-amine. We will dissect the core structure, propose strategic modifications, and outline the experimental and computational workflows necessary to build a robust SAR model. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

The this compound Scaffold: A Privileged Starting Point

The this compound core presents a compelling foundation for library synthesis and lead optimization. It features several key pharmacophoric elements that can be systematically modified:

-

A Basic Piperidine Nitrogen: This tertiary amine is a critical feature, often involved in forming salt-bridge interactions with acidic residues (e.g., Asp, Glu) in receptor binding pockets. Its pKa can be modulated through substitution on the piperidine ring.

-

A Primary Amine: The primary amine in the butan-1-amine side chain provides a crucial hydrogen bond donor and acceptor site, capable of engaging in multiple interactions with a biological target.

-

A Chiral Center: The carbon at the 2-position of the butane chain is a chiral center, allowing for stereospecific interactions that can significantly impact potency and selectivity.

-

An Ethyl Side Chain: This lipophilic group at the 2-position contributes to van der Waals interactions and can be modified to probe the steric and hydrophobic constraints of a binding pocket.

The inherent flexibility of the butane chain and the conformational constraints of the piperidine ring create a unique three-dimensional profile that can be fine-tuned to achieve high-affinity binding.

Strategic Design of an Analog Library: A Hypothesis-Driven Approach

A successful SAR campaign is not a random walk through chemical space but a carefully planned, hypothesis-driven exploration. For the this compound scaffold, we can dissect the molecule into three primary regions for modification (R1, R2, and R3) to systematically probe the chemical space around the core.

Logical Flow for SAR Exploration

The following diagram illustrates a rational workflow for designing and evaluating a focused library of analogs based on the this compound core.

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Piperidin-1-ylbutan-1-amine Derivatives and Analogs

This guide provides a comprehensive overview of the synthetic strategies for producing 2-piperidin-1-ylbutan-1-amine and its structural analogs. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the core synthetic methodologies, the rationale behind experimental choices, and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with various biological targets. The this compound core, in particular, represents a privileged structure, combining the piperidine ring with a flexible amino-butane side chain. This arrangement offers multiple points for structural modification, making it a valuable building block in the design of novel therapeutics. Analogs of this scaffold have been explored for their potential in a range of therapeutic areas, including as intermediates for complex drug molecules.

Core Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound and its derivatives can be approached through several strategic disconnections. The most prominent and versatile methods include:

-

Reductive Amination: A robust and widely employed method for the formation of carbon-nitrogen bonds.

-

Nucleophilic Substitution: Direct alkylation of piperidine or a related amine with a suitable electrophile.

-

Reduction of Amide and Nitrile Precursors: A reliable method for the synthesis of primary amines.

-

Chiral Synthesis: Asymmetric approaches to obtain enantiomerically pure target compounds.

The choice of a particular synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the piperidine ring and the butane chain, and the stereochemical requirements of the final product.

I. Reductive Amination: A Convergent and Efficient Strategy

Reductive amination is a powerful one-pot or two-step procedure that combines a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.[2][3] This approach is highly convergent and allows for the introduction of diversity at multiple points in the molecular scaffold.

Causality Behind Experimental Choices in Reductive Amination

The success of a reductive amination protocol hinges on the careful selection of reagents and reaction conditions. The choice of reducing agent is critical to avoid the premature reduction of the starting carbonyl compound before imine formation.

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Cost-effective, readily available. | Can reduce aldehydes and ketones, requiring a two-step process. |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild reducing agent, selective for imines over carbonyls, allowing for a one-pot reaction. | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, non-toxic byproducts, effective for a wide range of substrates. | More expensive than NaBH₄. |

| Catalytic Hydrogenation (H₂/Catalyst) | "Green" reducing agent, high efficiency. | Requires specialized equipment (hydrogenator), catalyst can be sensitive to functional groups. |

The pH of the reaction medium is also a crucial parameter. Mildly acidic conditions (pH 4-6) are often optimal for imine formation, as protonation of the carbonyl oxygen activates it towards nucleophilic attack by the amine. However, excessively acidic conditions will protonate the amine, rendering it non-nucleophilic.

Proposed Synthetic Protocol via Reductive Amination

A plausible and efficient route to this compound involves the reductive amination of 2-piperidin-1-ylbutanal with a suitable amine source, such as ammonia or a protected amine equivalent.

Step 1: Synthesis of 2-Piperidin-1-ylbutanal

This intermediate can be prepared from the oxidation of the corresponding alcohol, 2-piperidin-1-ylbutan-1-ol.

Step 2: Reductive Amination

References

An In-Depth Technical Guide to the Discovery and Synthesis of 2-Piperidin-1-ylbutan-1-amine

A Core Building Block in Modern Medicinal Chemistry

Abstract

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, valued for its favorable pharmacokinetic properties and synthetic versatility.[1][2] This in-depth technical guide explores the history and synthesis of a key derivative, 2-piperidin-1-ylbutan-1-amine. While a singular "discovery" of this compound is not documented as a standalone event, its emergence is intrinsically linked to the broader evolution of medicinal chemistry and the demand for novel, functionalized heterocyclic building blocks. This guide will delve into the probable synthetic origins of this compound, focusing on the robust and widely adopted methodology of reductive amination. Detailed experimental protocols, mechanistic insights, and data are provided to offer researchers, scientists, and drug development professionals a comprehensive understanding of this important chemical entity.

The Emergence of a Versatile Scaffold: A Historical Perspective

The history of this compound is not one of a singular breakthrough discovery, but rather a testament to the incremental yet powerful advancements in synthetic organic chemistry. The piperidine ring itself has long been recognized as a "privileged scaffold" in drug discovery, present in numerous natural products and successful synthetic drugs.[1][2] As medicinal chemists sought to explore new chemical space and fine-tune the properties of drug candidates, the need for a diverse toolkit of substituted piperidine building blocks became paramount.

The development of molecules like this compound can be seen as a direct consequence of the drive to create novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The introduction of an aminobutane substituent at the 2-position of the piperidine ring offers multiple points for further functionalization, allowing for the construction of complex molecular architectures. It is highly probable that the first synthesis of this compound occurred within a pharmaceutical research program, where it was designed as a key intermediate for a larger, more complex target molecule. Its value lies in its bifunctionality, possessing both a secondary amine within the piperidine ring and a primary amine on the side chain, enabling a wide range of subsequent chemical transformations.

Foundational Synthesis Strategies: The Primacy of Reductive Amination

The construction of the C-N bond between the piperidine ring and the butane-1-amine moiety is the cornerstone of the synthesis of this compound. Among the various methods available for the formation of such bonds, reductive amination stands out as the most common and efficient approach.[2][3] This powerful reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

The general workflow for the synthesis of a 2-substituted piperidine via reductive amination can be visualized as follows:

Figure 1: Generalized workflow of a reductive amination reaction.

The key advantage of reductive amination is its versatility and operational simplicity. It allows for the direct formation of secondary and tertiary amines from readily available starting materials. The choice of reducing agent is critical to the success of the reaction. Mild reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), are often preferred as they selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.

Synthesis of this compound: A Plausible Retrosynthetic Analysis

While a specific, historically documented first synthesis is elusive, a logical and efficient synthetic route can be proposed based on established chemical principles. A plausible retrosynthetic analysis for this compound is outlined below:

Figure 2: A plausible retrosynthetic pathway for this compound.

This analysis suggests that the target molecule can be synthesized from piperidine and a suitable four-carbon building block containing an amino group, such as 2-aminobutanal or a protected derivative thereof. A more practical and common starting material would be the corresponding amino alcohol, 2-aminobutanol, which can be oxidized to the aldehyde in situ or converted to a leaving group for subsequent nucleophilic substitution by piperidine.

Detailed Experimental Protocol: Synthesis via Reductive Amination

The following protocol is an illustrative example of how this compound can be synthesized in a laboratory setting using a reductive amination approach. This protocol is based on well-established procedures for the synthesis of analogous compounds.

Reaction Scheme:

(Image of the chemical reaction showing 2-aminobutanol reacting with piperidine in the presence of a suitable catalyst and reducing agent to form this compound)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Aminobutanol | 89.14 | 8.91 g | 0.1 |

| Piperidine | 85.15 | 10.22 g (11.8 mL) | 0.12 |

| Acetic Acid | 60.05 | 6.0 g (5.7 mL) | 0.1 |

| Sodium triacetoxyborohydride | 211.94 | 25.4 g | 0.12 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated aq. NaHCO₃ | - | 150 mL | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobutanol (8.91 g, 0.1 mol) and piperidine (10.22 g, 0.12 mol).

-

Solvent Addition: Add dichloromethane (200 mL) to the flask and stir the mixture until all reactants are fully dissolved.

-

Acidification: Add acetic acid (6.0 g, 0.1 mol) dropwise to the solution. The addition of acid catalyzes the formation of the iminium ion intermediate.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (25.4 g, 0.12 mol) to the reaction mixture in portions over 30 minutes. The reaction is exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (150 mL). Continue stirring until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Expected Yield: 70-85%

Mechanistic Insights: The Rationale Behind Experimental Choices

The choice of reagents and conditions in the provided protocol is based on established principles of organic chemistry to maximize yield and purity.

-

Use of an Acid Catalyst: The addition of acetic acid is crucial for protonating the hydroxyl group of the hemiaminal intermediate, facilitating its elimination as water and promoting the formation of the iminium ion.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent. Its steric bulk and reduced reactivity compared to other borohydrides like NaBH₄ prevent the reduction of the starting aldehyde (if formed in situ) and favor the reduction of the more electrophilic iminium ion.

-

Stoichiometry: A slight excess of piperidine and the reducing agent is used to ensure the complete conversion of the limiting reagent, 2-aminobutanol.

-

Aqueous Work-up: The use of a basic aqueous solution (NaHCO₃) in the work-up neutralizes the acetic acid catalyst and any remaining acidic species, allowing for the efficient extraction of the basic amine product into the organic phase.

Conclusion: A Foundational Building Block for Future Discovery

While the precise moment of its "discovery" may be lost to the annals of industrial research, the importance of this compound as a versatile synthetic intermediate is undeniable. Its synthesis, primarily achieved through the robust and efficient method of reductive amination, is a testament to the power of modern organic chemistry to construct complex molecules with precision. For researchers in drug discovery and development, a thorough understanding of the synthesis and reactivity of such foundational building blocks is essential for the continued innovation of novel therapeutics. This guide provides a comprehensive overview, from the historical context of its likely emergence to a detailed, practical synthetic protocol, empowering scientists to utilize this valuable compound in their research endeavors.

References

The Piperidinyl-Butanamine Scaffold: A Versatile Precursor in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Moiety

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from a combination of desirable physicochemical properties: the saturated heterocyclic structure often imparts improved metabolic stability, aqueous solubility, and lipophilicity, which can enhance a drug candidate's pharmacokinetic profile.[3] The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets.[3] When incorporated into a larger molecular framework, such as the butanamine scaffold, it creates a versatile building block for exploring diverse chemical space and developing novel therapeutics. This guide will delve into the synthesis, derivatization, and application of piperidinyl-butanamine precursors, with a focus on "2-piperidin-1-ylbutan-1-amine" and its structural isomers as illustrative examples of their potential in drug discovery.

Chemical Properties and Synthesis of Piperidinyl-Butanamine Precursors

The fundamental structure of a piperidinyl-butanamine consists of a piperidine ring linked to a four-carbon butanamine chain. The precise positioning of the piperidine and amine groups on the butane chain gives rise to various isomers, such as this compound, 3-(piperidin-1-yl)butan-1-amine, and 4-(piperidin-1-yl)butan-2-amine, each offering unique steric and electronic properties for drug design.

General Synthetic Strategies

The synthesis of these precursors often involves well-established organic chemistry reactions. A common and efficient method is through nucleophilic substitution, where piperidine acts as a nucleophile, displacing a leaving group on a suitable butanamine synthon.[1] Another widely used approach is reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[1]

Table 1: Physicochemical Properties of Representative Piperidinyl-Butanamine Scaffolds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 857243-06-2 | C9H20N2 | 156.27 |

| 4-(piperidin-1-yl)butan-1-amine | 74247-30-6 | C9H20N2 | 156.27[4] |

| 4-(Piperidin-1-yl)butan-2-one | 16635-03-3 | C9H17NO | 155.24[1] |

| (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | Not Available | C16H26N2 | 246.40 |

Exemplary Synthetic Protocol: Synthesis of 4-(Piperidin-1-yl)butan-2-one

A key intermediate, 4-(piperidin-1-yl)butan-2-one, can be synthesized via a nucleophilic substitution reaction between 4-chlorobutan-2-one and piperidine.[1]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-chlorobutan-2-one in a suitable aprotic solvent (e.g., acetonitrile or THF), add an equimolar amount of piperidine.

-

Base Addition: Include a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid formed as a byproduct.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating to drive the reaction to completion.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-(piperidin-1-yl)butan-2-one.

Caption: Synthetic workflow for 4-(piperidin-1-yl)butan-2-one.

Applications in Drug Discovery: Case Studies

The strategic incorporation of the piperidinyl-butanamine scaffold has led to the development of several important therapeutic agents.

(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine: A Key Intermediate for Repaglinide

A notable example is the synthesis of Repaglinide, an antidiabetic drug. A crucial intermediate in its large-scale synthesis is (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine.[5] The synthesis of this complex molecule involves several optimized steps, including a Grignard reaction and resolution of enantiomers, highlighting the industrial relevance of such precursors.[5]

Caption: Simplified synthetic pathway to Repaglinide.

4-(Piperidin-1-yl)butan-2-one: A Precursor to Multiple Drugs

The versatile intermediate 4-(piperidin-1-yl)butan-2-one serves as a starting material for the synthesis of several pharmaceuticals, including:

-

Loperamide: An opioid receptor agonist used for the treatment of diarrhea.

-

Darifenacin: A muscarinic receptor antagonist used to treat overactive bladder.

-

Fenpiverine: An anticholinergic and analgesic drug.[1]

The ketone functional group in this precursor allows for a variety of chemical modifications, such as reduction to a secondary alcohol or oxidation to a carboxylic acid, enabling the synthesis of a diverse range of derivatives.[1]

3-(piperidin-1-yl)butan-1-amine Series in HIV-1 Entry Inhibition

Research into CCR5 antagonists for blocking HIV-1 entry has led to the discovery of the 3-(piperidin-1-yl)butan-1-amine series.[6] This discovery was made through the ring-opening of a piperidino-piperidine series, demonstrating how structural modifications of piperidine-containing scaffolds can lead to novel therapeutic agents.[6]

Structure-Activity Relationships (SAR) of Piperidine Derivatives

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the attached scaffold. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

For instance, in the development of anticancer agents, substitutions on the piperidine ring have been shown to significantly influence their activity.[7] The addition of bulky or aromatic groups can enhance hydrophobic interactions with the target protein, while the introduction of polar groups can improve solubility and bioavailability. The piperidine ring itself can adopt different conformations (chair, boat, twist-boat), and the preferred conformation can impact the overall shape of the molecule and its binding affinity to a receptor.

Conclusion and Future Perspectives

The piperidinyl-butanamine scaffold represents a valuable and versatile platform in drug discovery. Its favorable physicochemical properties and synthetic tractability make it an attractive starting point for the development of new therapeutics across a wide range of disease areas, including metabolic disorders, infectious diseases, and oncology. As our understanding of disease biology deepens, the strategic derivatization of this and other privileged scaffolds will continue to be a powerful approach for the rational design of next-generation medicines. The continued exploration of novel synthetic methodologies and the application of computational tools for in silico screening will undoubtedly unlock the full potential of these important chemical building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(Piperidin-1-yl)butan-1-amine | C9H20N2 | CID 6484144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stereochemical Investigation of 2-Piperidin-1-ylbutan-1-amine

Abstract

The precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of its pharmacological and toxicological profile. This guide provides an in-depth technical exploration of the stereochemistry of 2-piperidin-1-ylbutan-1-amine, a chiral molecule with significant potential in medicinal chemistry. We will dissect the stereoisomeric possibilities, detail methodologies for their separation and characterization, and provide field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and validated understanding of this compound's stereochemical landscape.

Introduction: The Criticality of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different biological activities.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in some well-known cases, responsible for severe adverse effects. Therefore, the unambiguous assignment of stereochemistry and the stereoselective synthesis or separation of enantiomers are paramount. Approximately 60% of all pharmaceutical drugs are chiral.[2]

The molecule this compound possesses a single chiral center at the C2 position of the butane chain, where the piperidinyl group is attached. This gives rise to two possible enantiomers: (R)-2-piperidin-1-ylbutan-1-amine and (S)-2-piperidin-1-ylbutan-1-amine.

Caption: Enantiomers of this compound.

This guide will outline the necessary steps to resolve and unequivocally identify these two stereoisomers.

Analytical Strategy: A Multi-Pronged Approach for Unambiguous Assignment

A robust stereochemical investigation relies on a combination of techniques that provide orthogonal data, thereby building a self-validating system. Our strategy involves three core pillars: Chiral Separation, Spectroscopic Analysis, and Computational Corroboration.

Caption: Workflow for stereochemical assignment.

Pillar 1: Chiral Separation via High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: The choice of a chiral stationary phase (CSP) is the most critical parameter in developing a successful chiral HPLC separation. For primary amines, polysaccharide-based CSPs, such as those derivatized with amylose or cellulose, often provide excellent enantioselectivity.[2][3][4] The mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[5] Crown ether-based stationary phases are also particularly useful for the enantioseparation of primary amine compounds.[6]

Protocol: Chiral HPLC Method Development

-

Column Selection:

-

Initial Screening Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). These are robust, general-purpose columns for a wide range of chiral compounds.[2]

-

-

Mobile Phase Preparation:

-

Prepare a stock solution of 0.1% (v/v) diethylamine (DEA) or a suitable acidic additive like ethanesulfonic acid (ESA) in an alcohol modifier (e.g., ethanol or isopropanol).[7][8] Basic additives help prevent peak tailing, while acidic additives can form ion pairs and enhance interaction with the CSP.[7]

-

-

Initial Screening Conditions:

-

Mobile Phase: 80:20 (v/v) n-Hexane : Isopropanol (with the chosen additive).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore). For non-chromophoric compounds, pre-column derivatization with an agent like para-toluene sulfonyl chloride can be employed to introduce a UV-active group.[8]

-

Injection Volume: 5 µL of a 1 mg/mL solution of the racemic mixture in the mobile phase.

-

-

Method Optimization:

-

If co-elution occurs, systematically vary the ratio of hexane to alcohol (e.g., 90:10, 70:30). Increasing the polar modifier content generally decreases retention times.

-

Evaluate different alcohol modifiers (e.g., ethanol vs. isopropanol) as this can significantly alter selectivity.[7]

-

Adjust the flow rate and temperature to optimize resolution and analysis time. A lower temperature often improves resolution.

-

-

Data Interpretation:

-

A successful separation will yield two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas. The goal here is baseline resolution (Rs > 1.5) to enable preparative separation for further analysis.

-

Trustworthiness: This protocol is self-validating. The observation of two well-resolved peaks for the racemic standard confirms the method's ability to separate the enantiomers. Injection of a non-chiral standard should result in a single peak, confirming that the separation is due to chirality.

Pillar 2: Spectroscopic Characterization

Once the enantiomers are separated and isolated, spectroscopic techniques are employed to determine their absolute configuration.

Expertise & Experience: While standard ¹H or ¹³C NMR spectra of two enantiomers are identical, in a chiral environment, they can be distinguished.[9][10] Using a chiral solvating agent (CSA) can induce chemical shift non-equivalence for the protons of the two enantiomers.[11] This occurs through the formation of rapidly equilibrating diastereomeric solvates with different magnetic environments.

Protocol: NMR Analysis with a Chiral Solvating Agent

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the isolated enantiomer (or the racemic mixture for a control experiment) into a clean NMR tube.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum.

-

Add a molar excess (e.g., 5-10 equivalents) of a suitable chiral solvating agent.

-

-

Data Acquisition:

-

Re-acquire the ¹H NMR spectrum.

-

Pay close attention to protons near the stereocenter (e.g., the proton at C2 and the protons of the CH₂-NH₂ group) as these are most likely to show split signals in the presence of the CSA.

-

-

Data Interpretation:

-

In the spectrum of the racemic mixture with the CSA, you should observe a doubling of specific proton signals, corresponding to the two diastereomeric solvates.

-

By running the same experiment on each isolated enantiomer, you can correlate which set of signals corresponds to which enantiomer. This does not give the absolute configuration but confirms enantiomeric purity and provides a spectroscopic fingerprint.

-

Expertise & Experience: VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13] The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.[12]

Protocol: VCD Analysis

-

Sample Preparation: Prepare a solution of the isolated enantiomer at a high concentration (typically 10-50 mg/mL) in a suitable solvent (e.g., CCl₄ or CDCl₃).[14]

-

Data Acquisition: Acquire the VCD and IR spectra over the mid-IR range (e.g., 2000-800 cm⁻¹).

-

Data Interpretation: The experimental VCD spectrum, with its characteristic positive and negative bands, must be compared to a theoretically predicted spectrum to assign the absolute configuration.[1][15]

Pillar 3: Computational Corroboration

Expertise & Experience: Density Functional Theory (DFT) calculations are now a cornerstone of stereochemical assignment.[1] By calculating the theoretical VCD spectrum for a chosen configuration (e.g., the (R)-enantiomer), we can compare it to the experimental spectrum. A good match confirms the assignment.[1][15]

Protocol: DFT Calculation for VCD Spectrum

-

Conformational Search: Perform a thorough conformational search for the (R)-enantiomer using a molecular mechanics force field.

-

Geometry Optimization and Frequency Calculation: Take the low-energy conformers and perform a full geometry optimization and vibrational frequency calculation using DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d)).

-

VCD Spectrum Prediction: Use the output of the frequency calculation to generate a Boltzmann-averaged theoretical VCD spectrum.

-

Comparison: Compare the predicted spectrum for the (R)-enantiomer with the experimental VCD spectrum of one of the isolated enantiomers. If the spectra match, the absolute configuration of that enantiomer is (R). If they are mirror images, the configuration is (S).[15]

Data Synthesis and Final Assignment

The final, authoritative assignment is achieved by synthesizing the data from all three pillars.

| Technique | Parameter | (R)-Enantiomer (Hypothetical) | (S)-Enantiomer (Hypothetical) |

| Chiral HPLC | Retention Time (min) | t₁ | t₂ |

| NMR with (S)-CSA | Chemical Shift of C2-H (ppm) | δ₁ | δ₂ |

| VCD Spectroscopy | Key Band at ~1100 cm⁻¹ | Positive (+) | Negative (-) |

| DFT Calculation | Predicted VCD at ~1100 cm⁻¹ | Positive (+) | N/A |

Trustworthiness: The power of this multi-pronged approach lies in its self-validation. For example, the enantiomer that elutes first from the HPLC column (t₁) should consistently show a specific chemical shift in the NMR with the CSA (δ₁) and a specific VCD spectrum (e.g., positive band at 1100 cm⁻¹). This experimental VCD spectrum must then match the DFT-predicted spectrum for a single, defined configuration (e.g., R), thus closing the loop and providing an unambiguous and trustworthy assignment.

Conclusion

The stereochemical investigation of this compound is a rigorous process that demands a carefully planned and executed analytical strategy. By integrating the separation power of chiral HPLC, the detailed structural information from spectroscopic techniques like NMR and VCD, and the predictive power of computational chemistry, a definitive and trustworthy assignment of the absolute configuration can be achieved. This foundational knowledge is indispensable for any further development of this compound for therapeutic applications, ensuring that its biological activity is understood and optimized in a stereochemically pure form.

References

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 3. columnex.com [columnex.com]

- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 5. scas.co.jp [scas.co.jp]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 13. jascoinc.com [jascoinc.com]

- 14. schrodinger.com [schrodinger.com]

- 15. spectroscopyeurope.com [spectroscopyeurope.com]

Methodological & Application

Synthesis protocol for "2-piperidin-1-ylbutan-1-amine"

An Application Note and Protocol for the Synthesis of 2-piperidin-1-ylbutan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of this compound, a piperidine-containing compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is centered around a two-step process involving the formation of an intermediate, 2-(piperidin-1-yl)butanenitrile, followed by its reduction to the target primary amine. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, and details the necessary analytical techniques for the characterization of the final product.

Introduction

Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The target molecule, this compound (CAS No. 857243-06-2), is a chiral primary amine featuring a piperidine substituent at the adjacent carbon.[3] This structural arrangement makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The synthetic route described herein is a robust and scalable method that proceeds through a nitrile intermediate. This approach offers a reliable means of producing the target compound in good yield and purity.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a two-step sequence, as illustrated in the following scheme:

Step 1: Nucleophilic Substitution

The synthesis commences with the reaction of 2-bromobutanamide with piperidine to form 2-(piperidin-1-yl)butanamide. This is a standard nucleophilic substitution reaction where the secondary amine (piperidine) displaces the bromide.

Step 2: Hofmann Rearrangement

The resulting amide undergoes a Hofmann rearrangement in the presence of a suitable brominating agent and a strong base to yield the final product, this compound. This rearrangement is a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom.

Experimental Protocol

Materials and Reagents

-

2-Bromobutanamide

-

Piperidine

-

Sodium Hydroxide (NaOH)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether ((C₂H₅)₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl)

Step-by-Step Synthesis

Step 1: Synthesis of 2-(piperidin-1-yl)butanamide

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromobutanamide (10.0 g, 60.2 mmol) in 100 mL of dichloromethane.

-

To this solution, add piperidine (12.8 g, 150.5 mmol, 2.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).

-